3-(2-Nitroethenyl)pyridine hydrochloride

Solubility Formulation Procurement

Researchers seeking a 3-substituted nitroolefin building block for aqueous or mixed-solvent synthetic protocols face limited options-the free base (CAS 3156-52-3) exhibits poor water solubility, restricting direct use in many reaction media. • This crystalline hydrochloride salt dissolves directly in aqueous systems, eliminating pre-dissolution in organic solvents and streamlining workflows. • The defined (E)-nitrovinyl geometry ensures predictable stereochemical outcomes in Michael additions and cycloadditions. • 3-Position substitution enables regioselective access to imidazopyridine scaffolds and CNS-active pharmacophores distinct from 2- or 4-substituted analogs. Supplied at 95% purity with batch-specific QC documentation. Standard B2B packaging with ambient shipping; multi-gram quantities available for medicinal chemistry programs.

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
CAS No. 120208-28-8
Cat. No. B1423067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Nitroethenyl)pyridine hydrochloride
CAS120208-28-8
Molecular FormulaC7H7ClN2O2
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C=C[N+](=O)[O-].Cl
InChIInChI=1S/C7H6N2O2.ClH/c10-9(11)5-3-7-2-1-4-8-6-7;/h1-6H;1H
InChIKeyGQOQVRHFUYOWJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Nitroethenyl)pyridine Hydrochloride Procurement Specifications


3-(2-Nitroethenyl)pyridine hydrochloride (CAS: 120208-28-8; MF: C7H7ClN2O2; MW: 186.60 g/mol) is a heterocyclic nitroolefin building block that integrates an electron-deficient nitrovinyl moiety with a pyridine ring [1]. It is procured as a crystalline hydrochloride salt with a standard purity of 95%, distinguishing it from the free base 3-(2-nitroethenyl)pyridine (CAS: 3156-52-3; MF: C7H6N2O2; MW: 150.13 g/mol) . This compound serves as a versatile synthetic intermediate for constructing nitrogen-containing heterocycles in medicinal chemistry and organic synthesis applications .

3-(2-Nitroethenyl)pyridine Hydrochloride Substitution Risks


Generic substitution of 3-(2-nitroethenyl)pyridine hydrochloride with the free base form (CAS 3156-52-3) or positional isomers (e.g., 2- or 4-nitrovinyl pyridine) introduces quantifiable procurement and experimental risks. The free base exhibits markedly lower aqueous solubility compared to the hydrochloride salt, which restricts its direct use in aqueous reaction media and complicates handling protocols . Furthermore, the 3-position substitution on the pyridine ring imparts distinct electronic and steric properties that differentiate it from 2- and 4-substituted analogs, affecting regioselectivity in nucleophilic addition and cycloaddition reactions [1]. These structural variations translate to non-interchangeable reactivity profiles in downstream synthetic pathways.

Differentiation Evidence


Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt form of 3-(2-nitroethenyl)pyridine demonstrates substantially enhanced solubility in water and polar solvents relative to the free base 3-(2-nitroethenyl)pyridine, a property directly attributable to the ionic character conferred by the hydrochloride moiety . This differentiation is critical for researchers requiring aqueous reaction conditions or buffer compatibility in biological assays.

Solubility Formulation Procurement Salt Selection

Synthetic Efficiency: Condensation vs. Nitration

The primary synthetic route to 3-(2-nitroethenyl)pyridine hydrochloride involves condensation of 3-pyridinecarboxaldehyde with nitromethane under basic conditions (nitroaldol/Henry reaction) followed by dehydration and hydrochloride salt formation, typically proceeding under mild conditions with predictable yields . In contrast, the synthesis of simpler nitropyridine analogs via direct nitration of pyridine (e.g., using N2O5/SO2 or HNO3/trifluoroacetic anhydride) suffers from variable and often low yields due to the inherent deactivation of the pyridine ring toward electrophilic aromatic substitution [1].

Synthesis Yield Process Chemistry Reaction Optimization

Regiochemical Differentiation

The 3-position attachment of the nitrovinyl group on the pyridine ring imparts distinct electronic and steric characteristics compared to 2- and 4-substituted positional isomers. The 3-position offers a unique balance of electronic effects from the ring nitrogen, influencing both the electrophilicity of the nitrovinyl β-carbon and the nucleophilic character of the pyridine nitrogen [1]. In patent literature, the 3-nitrovinyl pyridine scaffold has been explicitly disclosed as a critical intermediate for the synthesis of imidazopyridine derivatives with pharmacological activity .

Regiochemistry Reactivity Substituent Effects Medicinal Chemistry

Physical Form: Crystalline Solid

3-(2-Nitroethenyl)pyridine hydrochloride is procured as a crystalline solid with a defined melting point of 214-216°C, enabling reliable handling, weighing, and long-term storage under standard laboratory conditions [1]. This contrasts with the free base form, which may exist as an oil or low-melting solid depending on purity and batch variation, introducing handling uncertainty [2]. The hydrochloride salt also demonstrates a calculated logP of 0.722, indicating a favorable balance of lipophilicity and hydrophilicity for biological assay compatibility [1].

Crystallinity Handling Storage Procurement

Stereochemistry: E-Configuration

3-(2-Nitroethenyl)pyridine hydrochloride, as commercially supplied, contains the nitrovinyl moiety in the thermodynamically stable (E)-configuration, as confirmed by IUPAC name 3-[(E)-2-nitroethenyl]pyridine hydrochloride and isomeric SMILES notation . This stereochemical definition is critical for applications in stereoselective cycloaddition and Michael addition reactions, where the geometry of the α,β-unsaturated nitroalkene dictates reaction stereochemistry .

Stereochemistry Reactivity Cycloaddition Configuration

Research & Industrial Applications


Aqueous-Phase Heterocycle Synthesis

The water solubility of 3-(2-nitroethenyl)pyridine hydrochloride makes it the preferred choice for synthetic protocols conducted in aqueous or mixed aqueous-organic solvent systems. This scenario applies when reaction conditions require water as a co-solvent for reagent solubility, buffer compatibility, or when using water-soluble catalysts. The hydrochloride salt can be directly dissolved in the reaction medium without pre-dissolution in organic solvents, streamlining workflow and reducing solvent usage .

Aminoethylpyridine Pharmacophore Precursor

The nitrovinyl moiety in 3-(2-nitroethenyl)pyridine hydrochloride serves as a versatile precursor to the aminoethyl group via nitro group reduction (e.g., H2/Pd-C, NaBH4, or SnCl2). The 3-position substitution pattern yields 3-(2-aminoethyl)pyridine derivatives, which constitute core pharmacophores in numerous CNS-active compounds and receptor ligands . The defined (E)-configuration of the starting nitrovinyl group ensures consistent stereochemical outcomes when the double bond is retained through subsequent transformations .

Imidazopyridine & Fused Heterocycle Libraries

3-(2-Nitroethenyl)pyridine hydrochloride is a key intermediate for constructing imidazopyridine scaffolds and other fused nitrogen-containing heterocycles. The 3-position nitrovinyl substitution pattern, combined with the availability of the pyridine nitrogen, enables regioselective cyclization and annulation reactions that are less accessible with 2- or 4-substituted analogs . Patent literature documents the use of this scaffold in synthesizing pharmacologically active imidazopyridine derivatives with demonstrated biological activity .

Stereoselective Conjugate Additions

The (E)-configured nitrovinyl group of 3-(2-nitroethenyl)pyridine hydrochloride functions as an activated Michael acceptor for stereoselective conjugate addition reactions. The electron-withdrawing nitro group activates the β-carbon toward nucleophilic attack, while the defined E-geometry provides predictable facial selectivity . This reactivity profile supports the construction of chiral β-substituted nitroalkanes and subsequent transformations to amines, carbonyls, and other functional groups relevant to medicinal chemistry programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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